methyl 2-[(prop-2-yn-1-yl)amino]acetate

polypeptoid N-substituted glycine water solubility

Methyl 2-[(prop-2-yn-1-yl)amino]acetate (CAS 62490-40-8), commonly referred to as N-propargyl glycine methyl ester or N(α)-propargyl GlyOMe, is a bifunctional amino acid derivative bearing a secondary amine and a terminal alkyne on the glycine scaffold. Its molecular formula is C₆H₉NO₂ with a molecular weight of 127.14 g/mol.

Molecular Formula C6H9NO2
Molecular Weight 127.14 g/mol
CAS No. 62490-40-8
Cat. No. B6228262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 2-[(prop-2-yn-1-yl)amino]acetate
CAS62490-40-8
Molecular FormulaC6H9NO2
Molecular Weight127.14 g/mol
Structural Identifiers
SMILESCOC(=O)CNCC#C
InChIInChI=1S/C6H9NO2/c1-3-4-7-5-6(8)9-2/h1,7H,4-5H2,2H3
InChIKeyYVYICVDIZGCHRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-[(prop-2-yn-1-yl)amino]acetate (CAS 62490-40-8) – Procurement-Ready N-Propargyl Glycine Methyl Ester Building Block


Methyl 2-[(prop-2-yn-1-yl)amino]acetate (CAS 62490-40-8), commonly referred to as N-propargyl glycine methyl ester or N(α)-propargyl GlyOMe, is a bifunctional amino acid derivative bearing a secondary amine and a terminal alkyne on the glycine scaffold . Its molecular formula is C₆H₉NO₂ with a molecular weight of 127.14 g/mol . This compound serves as a key monomer precursor for the synthesis of alkyne-functionalized polypeptoids via ring-opening polymerization of N-carboxyanhydrides, enabling downstream click chemistry and thermal crosslinking applications [1]. Unlike simple glycine esters, the propargylamine moiety confers orthogonal reactivity that cannot be replicated by saturated N-alkyl glycine analogs.

Why Generic N-Alkyl Glycine Esters Cannot Substitute for Methyl 2-[(prop-2-yn-1-yl)amino]acetate in Alkyne-Dependent Workflows


Methyl 2-[(prop-2-yn-1-yl)amino]acetate is structurally defined by its terminal alkyne, which enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) and thermal crosslinking reactions that are entirely inaccessible to its saturated N-propyl analog or even the N-allyl variant [1]. When this compound is employed as a monomer for N-carboxyanhydride polymerization, the resulting poly(N-propargyl glycine) exhibits complete water insolubility, in stark contrast to the water-dispersible poly(N-n-propyl glycine), poly(N-allyl glycine), and poly(N-isopropyl glycine) derived from closely related C3-substituted monomers [1]. This fundamental solubility dichotomy cannot be bridged by substituting a non-alkyne glycine ester. The quantitative evidence below substantiates the procurement rationale for this specific compound over its nearest structural analogs.

Quantitative Differentiation Evidence for Methyl 2-[(prop-2-yn-1-yl)amino]acetate (CAS 62490-40-8) Versus Closest Analogs


Polymer Water Solubility: Poly(N-propargyl glycine) Is Insoluble Whereas Poly(N-n-propyl/allyl/isopropyl glycine) Are Water-Dispersible

When polymerized via N-carboxyanhydride ring-opening, the polymer derived from the target compound — poly(N-propargyl glycine) — is completely insoluble in water, while the corresponding polymers from N-n-propyl glycine, N-allyl glycine, and N-isopropyl glycine monomers disperse in water at concentrations of 20–40 g L⁻¹ and exhibit measurable cloud point temperatures [1]. The cloud points for the water-soluble analogs increase in the order n-propyl (15–25 °C) < allyl (27–54 °C) < isopropyl (47–58 °C), whereas no cloud point exists for the propargyl polymer due to its water insolubility [1].

polypeptoid N-substituted glycine water solubility cloud point thermoresponsive polymer

Thermal Crosslinking Capability: Poly(N-propargyl glycine) Crosslinks Upon Heating via Alkyne-Specific Radical Mechanism

Poly(N-propargyl glycine), synthesized from the target compound's NCA derivative, undergoes thermally induced crosslinking upon heating — a property absent in poly(N-n-propyl glycine), poly(N-allyl glycine), and poly(N-isopropyl glycine) [1]. Thermal analysis (DSC and TGA), FT-IR, EPR, and solid-state NMR confirm that crosslinking proceeds exclusively via the alkyne functionality through a radical mechanism, yielding alkene and aromatic products [1]. The saturated n-propyl and isopropyl analogs lack the alkyne group entirely; the allyl analog contains an alkene but does not exhibit analogous thermal crosslinking behavior under identical conditions [1].

polypeptoid thermal crosslinking alkyne DSC solid-state NMR

CuAAC Click Chemistry Competence: Terminal Alkyne Enables Azide–Alkyne Cycloaddition Inaccessible to N-Propyl and N-Isopropyl Analogs

The target compound's terminal alkyne group is the essential functional handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone reaction for post-polymerization modification and bioconjugation [1]. Poly(N-propargyl glycine) has been demonstrated to undergo efficient CuAAC with azido-terminated poly(ethylene glycol), enabling grafting-to synthesis of brush polymers [2]. In contrast, the saturated N-n-propyl glycine and N-isopropyl glycine monomers lack unsaturation entirely and cannot participate in any cycloaddition chemistry. Even the N-allyl glycine monomer, which contains an alkene, does not support CuAAC reactivity under the same conditions, as CuAAC is strictly alkyne-dependent [1].

click chemistry CuAAC alkyne-azide cycloaddition post-polymerization modification polypeptoid

Downstream PRODH Inhibitor Application: N-Propargylglycine Scaffold Is a Best-in-Class Mechanism-Based Inactivator

The target compound serves as a direct synthetic precursor to N-propargylglycine (free acid), which is described as the current best-in-class mechanism-based covalent inactivator of proline dehydrogenase (PRODH) [1]. In head-to-head enzymatic studies, N-propargylglycine inactivates PRODH via covalent modification of the FAD N5 atom, whereas the closely related analog N-allylglycine (replacing alkyne with alkene) is a less efficient covalent inactivator in both enzyme and cellular assays [2]. A methyl-substituted analog (S-but-3-yn-2-ylglycine) exhibits ~600-fold lower inactivation efficiency compared to N-propargylglycine [1]. The methyl ester form (target compound) offers hydrolytic lability enabling controlled release of the active free acid inhibitor.

PRODH proline dehydrogenase mechanism-based inactivator suicide inhibitor FAD covalent modification

High-Value Application Scenarios for Methyl 2-[(prop-2-yn-1-yl)amino]acetate (CAS 62490-40-8)


Synthesis of Alkyne-Functionalized Polypeptoids for Water-Insoluble Scaffolds and Thermal Crosslinking

Researchers requiring a water-insoluble, thermally crosslinkable polypeptoid platform should procure methyl 2-[(prop-2-yn-1-yl)amino]acetate as the monomer precursor for N-propargyl glycine N-carboxyanhydride. The resulting poly(N-propargyl glycine) is the only N-C3-substituted polyglycine that is water-insoluble and capable of thermal crosslinking via its alkyne groups, as demonstrated by DSC, solid-state NMR, and EPR analysis [6][4]. No other N-substituted glycine methyl ester (n-propyl, allyl, or isopropyl) provides this combination of properties.

Post-Polymerization Modification via CuAAC Click Chemistry

The terminal alkyne of methyl 2-[(prop-2-yn-1-yl)amino]acetate enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) on polypeptoid backbones for grafting of functional moieties such as PEG, carbohydrates, or fluorophores [6]. This click handle is structurally unique to the propargyl monomer; saturated N-alkyl glycine esters lack the requisite unsaturation for CuAAC, making the target compound indispensable for click-functionalized polypeptoid synthesis [6].

PRODH/PRODH2 Chemical Probe Development

The methyl ester serves as a protected, hydrolytically labile precursor to N-propargylglycine, the best-in-class mechanism-based covalent inactivator of proline dehydrogenase (PRODH) [6]. N-Propargylglycine exhibits superior inactivation efficiency compared to N-allylglycine and methyl-substituted alkyne analogs (~600-fold more active than S-but-3-yn-2-ylglycine) [6][4]. For medicinal chemistry and chemical biology groups studying PRODH/PRODH2 in cancer metabolism or hyperoxaluria, this methyl ester is the optimal starting material for inhibitor synthesis.

Synthesis of N-Boc-Protected Propargylglycine Intermediates for Renin Inhibitor Programs

Methyl 2-[(prop-2-yn-1-yl)amino]acetate can be N-Boc protected to yield N-Boc-propargylglycine methyl ester (CAS 173306-82-6), a key intermediate in the synthesis of high-potency, orally-active renin inhibitors as described in patent literature [6]. This established pharmaceutical intermediate pathway provides a validated procurement rationale for the target compound in cardiovascular drug discovery programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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